

Application Notes and Protocols for the Quantification of Propranolol in Biological Samples

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Compound of Interest

Compound Name: *Pargolol*

Cat. No.: *B1217361*

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A Note on Terminology: The initial request specified "**Pargolol**." However, extensive searches yielded no relevant results for this compound. It is highly probable that this was a typographical error for "Propranolol," a widely studied beta-blocker. The following application notes and protocols are therefore provided for the analytical quantification of Propranolol.

These application notes provide detailed methodologies for the quantitative analysis of Propranolol in biological matrices, tailored for researchers, scientists, and professionals in drug development. The protocols described herein leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Propranolol in human plasma and offers a cost-effective and robust analytical approach.

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	15 - 180 ng/mL	[1]
Limit of Detection (LOD)	1 ng/mL	[1]
Limit of Quantification (LOQ)	10 ng/mL	[1]
Recovery	97.9 - 102.7%	[1]
Intra-day Precision (RSD)	< 2.13%	[2]
Inter-day Precision (RSD)	< 5.79%	
Sample Volume	0.5 mL Plasma	

Experimental Protocol: HPLC-UV for Propranolol in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 0.5 mL of human plasma into a clean centrifuge tube.
- Add 100 µL of 0.1 N HCl and vortex briefly.
- Add a suitable internal standard (e.g., Oxprenolol).
- Add 3 mL of tert-butyl methyl ether.
- Vortex the mixture for 3 minutes to ensure thorough mixing.
- Centrifuge the sample at 4500 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.

- Transfer the reconstituted sample to an autosampler vial for injection.

2. Chromatographic Conditions

- Instrument: Agilent 1100 series HPLC system or equivalent.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of 160 mL water, 180 mL methanol, 70 mL acetonitrile, 2.5 mL acetic acid, and 125 μ L triethylamine. Adjust the final pH to 3.4.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 15 μ L.
- Column Temperature: 40°C.
- UV Detection: 291 nm.

Workflow Diagram: HPLC-UV Analysis of Propranolol



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Caption: Workflow for Propranolol quantification by HPLC-UV.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of low-concentration samples.

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	2.0 - 800.0 ng/mL (in rat plasma)	
Lower Limit of Quantification (LLOQ)	1 ng/mL (in infant plasma)	
Precision (RSD)	< 7.1%	
Accuracy (Relative Error)	< 9.8%	
Sample Volume	100 µL Plasma	
Run Time	~3 minutes	

Experimental Protocol: LC-MS/MS for Propranolol in Human Plasma

1. Sample Preparation: Protein Precipitation

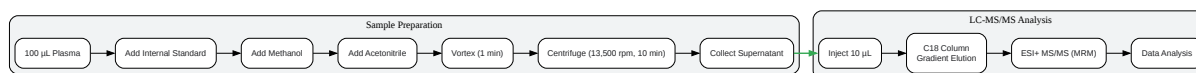
- Pipette 100 µL of plasma into a microcentrifuge tube.
- Add 20 µL of internal standard working solution (e.g., Metoprolol or Tramadol).
- Add 20 µL of methanol.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,500 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

- Instrument: LC system coupled with a triple quadrupole mass spectrometer.

- Column: C18 column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient Elution:
 - 0-2 min: 10% to 70% B
 - 2-6 min: Hold at 70% B
 - 6-6.1 min: 70% to 10% B
 - 6.1-9.5 min: Hold at 10% B
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
 - Propranolol Transition: m/z 260.1 \rightarrow m/z 116.1.
 - Internal Standard (Tramadol) Transition: m/z 264.2 \rightarrow m/z 58.0.

Workflow Diagram: LC-MS/MS Analysis of Propranolol



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Caption: Workflow for Propranolol quantification by LC-MS/MS.

III. Method Selection and Validation Considerations

- **Method Selection:** The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the biological matrix. LC-MS/MS is preferred for its higher sensitivity and specificity, which is crucial for studies involving low drug concentrations or complex matrices. HPLC-UV is a reliable and more accessible alternative for routine analysis where higher concentration levels are expected.
- **Internal Standard:** The use of an appropriate internal standard (IS) is critical for both methods to correct for variations in sample preparation and instrument response. The IS should be structurally similar to the analyte and not present endogenously in the sample.
- **Validation:** All analytical methods must be validated according to regulatory guidelines (e.g., FDA) to ensure reliability. Key validation parameters include:
 - **Specificity and Selectivity:** The ability to differentiate and quantify the analyte in the presence of other components in the sample.
 - **Linearity:** The range over which the method provides results that are directly proportional to the concentration of the analyte.
 - **Accuracy and Precision:** The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
 - **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
 - **Recovery:** The efficiency of the extraction procedure.
 - **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions.

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References

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